molecular formula C6H8O3 B3057104 2(5H)-Furanone, 3-(1-hydroxyethyl)- CAS No. 76643-90-8

2(5H)-Furanone, 3-(1-hydroxyethyl)-

Cat. No.: B3057104
CAS No.: 76643-90-8
M. Wt: 128.13 g/mol
InChI Key: KOYIHFDILLEMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 3-(1-hydroxyethyl)- is an organic compound with a furanone ring structure substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-(1-hydroxyethyl)- typically involves the reaction of sulfur ylides with carbonyl compounds. One common method is the base-induced tandem intramolecular cyclization of sulfur ylide with ketones, followed by a 1,3-hydroxy rearrangement . This method offers mild reaction conditions and high yields without the need for transition metals.

Industrial Production Methods

Industrial production methods for 2(5H)-Furanone, 3-(1-hydroxyethyl)- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-(1-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques such as refluxing and stirring under inert atmospheres.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, lactones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(5H)-Furanone, 3-(1-hydroxyethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-(1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furanone ring can participate in various chemical reactions, modulating the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(5H)-Furanone, 3-(1-hydroxyethyl)- include:

    5-Hydroxymethylfurfural (5-HMF): A furan derivative with a hydroxymethyl group.

    2,5-Bis(hydroxymethyl)furan (BHMF): A furan derivative with two hydroxymethyl groups.

    γ-Hydroxy-γ-lactams: Compounds with a similar lactone structure but different substituents.

Uniqueness

2(5H)-Furanone, 3-(1-hydroxyethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(1-hydroxyethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h2,4,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYIHFDILLEMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCOC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548575
Record name 3-(1-Hydroxyethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76643-90-8
Record name 3-(1-Hydroxyethyl)furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(5H)-Furanone, 3-(1-hydroxyethyl)-
Reactant of Route 2
2(5H)-Furanone, 3-(1-hydroxyethyl)-
Reactant of Route 3
Reactant of Route 3
2(5H)-Furanone, 3-(1-hydroxyethyl)-
Reactant of Route 4
Reactant of Route 4
2(5H)-Furanone, 3-(1-hydroxyethyl)-
Reactant of Route 5
2(5H)-Furanone, 3-(1-hydroxyethyl)-
Reactant of Route 6
2(5H)-Furanone, 3-(1-hydroxyethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.